4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one
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Overview
Description
4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one is a heterocyclic compound that belongs to the pyrazinone family. This compound is characterized by its unique structure, which includes a pyrazinone ring substituted with a methyl group at the 4-position and a phenyl group at the 6-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazinone ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyridazinone Derivatives: Known for their pharmacological properties, including antimicrobial and anticancer activities.
Indole Derivatives: These compounds also possess a heterocyclic structure and are widely studied for their biological potential
Uniqueness: 4-Methyl-6-phenyl-2,3-dihydropyrazin-5-one stands out due to its specific substitution pattern and the resulting unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-6-phenyl-2,3-dihydropyrazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQSCNTDQDRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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